Alprenolol Hydrochloride

Description

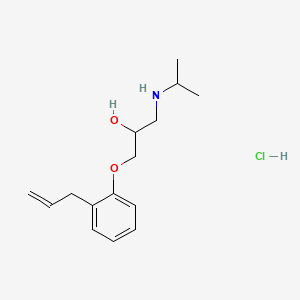

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCPAXJDDNWJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929704 | |

| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13707-88-5, 13655-52-2 | |

| Record name | Alprenolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13707-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alprenolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alprenolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprenolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPRENOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Physicochemical Properties of Alprenolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Alprenolol (B1662852) Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The information is curated for professionals in research and drug development, offering detailed experimental protocols, data presented in a structured format, and visualizations of key chemical and biological processes.

Chemical Synthesis

The synthesis of Alprenolol Hydrochloride is a multi-step process that begins with the Claisen rearrangement of allyl phenyl ether to form the key intermediate, 2-allylphenol. This is followed by a reaction with epichlorohydrin (B41342) and subsequent ring-opening with isopropylamine (B41738) to yield the alprenolol base, which is then converted to its hydrochloride salt.

Synthesis Pathway

The overall synthetic route can be summarized in the following steps:

-

Step 1: Synthesis of 2-Allylphenol: Allyl phenyl ether undergoes a Claisen rearrangement upon heating to produce 2-allylphenol.

-

Step 2: Synthesis of 1-(2-allylphenoxy)-2,3-epoxypropane: 2-Allylphenol is reacted with epichlorohydrin in the presence of a base to form the epoxide intermediate.

-

Step 3: Synthesis of Alprenolol: The epoxide ring of 1-(2-allylphenoxy)-2,3-epoxypropane is opened by reaction with isopropylamine.

-

Step 4: Formation of this compound: Alprenolol free base is treated with hydrochloric acid to form the hydrochloride salt.

Synthesis of this compound

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

Synthesis of 2-Allylphenol (Claisen Rearrangement)

Materials:

-

Allyl phenyl ether

-

High-boiling point solvent (e.g., N,N-diethylaniline) (optional)

Procedure:

-

Allyl phenyl ether is heated to approximately 200-250°C. The rearrangement can be carried out neat or in a high-boiling solvent.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, 2-allylphenol, is purified by fractional distillation under reduced pressure.

Synthesis of 1-(2-allylphenoxy)-2,3-epoxypropane

Materials:

-

2-Allylphenol

-

Epichlorohydrin

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., acetone, ethanol)

Procedure:

-

2-Allylphenol is dissolved in a suitable solvent.

-

A stoichiometric amount of a base is added to the solution to form the phenoxide.

-

Epichlorohydrin is added to the reaction mixture, which is then stirred at a controlled temperature (e.g., reflux) for several hours.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water to remove inorganic salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude epoxide.

-

Purification can be achieved by vacuum distillation or column chromatography.

Synthesis of Alprenolol

Materials:

-

1-(2-allylphenoxy)-2,3-epoxypropane

-

Isopropylamine

-

Solvent (e.g., ethanol (B145695), methanol)

Procedure:

-

1-(2-allylphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent.

-

An excess of isopropylamine is added to the solution.

-

The reaction mixture is heated to reflux and maintained for several hours until the epoxide is consumed (monitored by TLC).

-

The solvent and excess isopropylamine are removed under reduced pressure to yield crude Alprenolol free base.

Formation and Purification of this compound

Materials:

-

Crude Alprenolol free base

-

Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like isopropanol)

-

Solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture of solvents like n-propanol and heptane)[1]

Procedure:

-

The crude Alprenolol free base is dissolved in a suitable organic solvent.

-

A solution of hydrochloric acid is added dropwise with stirring until the solution is acidic.

-

The precipitated this compound is collected by filtration.

-

The crude salt is purified by recrystallization. The solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

-

The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₄ClNO₂ | [2] |

| Molecular Weight | 285.81 g/mol | [3] |

| Appearance | White crystals or crystalline powder | [2] |

| Melting Point | 108-112 °C | [2] |

| Solubility | Freely soluble in water and ethanol (95%). Practically insoluble in diethyl ether. | [2] |

| pKa | 9.6 | [4] |

| pH (1% aqueous solution) | 4.5 - 6.0 | [2] |

Spectral Data

| Spectroscopic Technique | Key Data | Reference(s) |

| Infrared (IR) | The IR spectrum should be compared with a reference spectrum. Key absorptions are expected for O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds. | [2] |

| ¹H NMR | The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals for the aromatic, allyl, isopropyl, and propanolamine (B44665) protons. | [5][6] |

| ¹³C NMR | The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, which can be assigned using 2D NMR techniques. | [5][6] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | [7][8][9] |

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of approximately 10-20°C per minute for a preliminary determination.

-

For an accurate measurement, a fresh sample is heated to a temperature about 10°C below the approximate melting point, and then the heating rate is reduced to 1-2°C per minute.

-

The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point.[10]

Solubility Determination

Procedure:

-

A known amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) at a constant temperature.

-

The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The solubility is expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

pKa Determination by Potentiometric Titration

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

A standard solution of this compound of known concentration is prepared in water or a suitable co-solvent if necessary.[4]

-

The pH electrode is calibrated using standard buffer solutions.[11]

-

The solution of this compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11][12]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[11][13]

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. Its therapeutic effects in cardiovascular conditions are primarily due to its antagonism of β₁ receptors in the heart.[14] This blockade inhibits the normal signaling cascade initiated by catecholamines like norepinephrine (B1679862) and epinephrine.

The canonical signaling pathway for β₁ adrenergic receptors involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[14] By blocking this receptor, alprenolol prevents these downstream effects.

Beta-1 Adrenergic Receptor Signaling Pathway

Caption: Alprenolol blocks the β1-adrenergic receptor signaling cascade.

References

- 1. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. This compound | 13707-88-5 | FA29530 [biosynth.com]

- 4. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Enantioselective determination of alprenolol in human plasma by liquid chromatography with tandem mass spectrometry using cellobiohydrolase chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thinksrs.com [thinksrs.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Non-Selective Beta-Blocker: A Technical History and Discovery of Alprenolol Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alprenolol (B1662852) Hydrochloride, a first-generation non-selective beta-adrenergic antagonist, holds a significant place in the history of cardiovascular pharmacology. Developed in the mid-20th century, it was one of the early beta-blockers used for the management of hypertension, angina pectoris, and cardiac arrhythmias. This technical guide provides a comprehensive overview of the history, discovery, and pharmacological profile of Alprenolol Hydrochloride. It details the scientific journey from its synthesis to its clinical applications, presenting key quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction: The Dawn of Beta-Blockade

The discovery of beta-blockers revolutionized the treatment of cardiovascular diseases. The concept of adrenergic receptors was first proposed by Raymond P. Ahlquist in 1948, categorizing them into alpha and beta receptors. This foundational work paved the way for the development of drugs that could selectively target these receptors. In the late 1950s and early 1960s, Sir James Black pioneered the development of the first clinically useful beta-blockers, leading to a paradigm shift in the management of cardiac disorders.[1]

Alprenolol emerged from this era of intense research and development. It was developed by scientists at Hässle, a Swedish pharmaceutical company that later became part of AstraZeneca. While the specific individuals credited with its discovery are not widely documented, the development of alprenolol was part of a broader effort to create new therapies for cardiovascular diseases. It was introduced as a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[2]

Synthesis of this compound

The synthesis typically starts with the reaction of a substituted phenol (B47542) with an epoxide, followed by the addition of an amine. In the case of Alprenolol, the starting material is o-allylphenol.

Experimental Protocol: Synthesis of this compound (General Method)

-

Step 1: Synthesis of 1-(o-allylphenoxy)-2,3-epoxypropane. o-Allylphenol is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide, to form the epoxide intermediate. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetone.

-

Step 2: Synthesis of Alprenolol. The epoxide intermediate, 1-(o-allylphenoxy)-2,3-epoxypropane, is then subjected to a ring-opening reaction with isopropylamine. This reaction is usually performed in a protic solvent like ethanol or methanol (B129727) at elevated temperatures.

-

Step 3: Formation of the Hydrochloride Salt. The resulting free base of alprenolol is then dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid to precipitate this compound. The salt is then collected by filtration, washed, and dried.

A similar synthetic approach is detailed in patents for propranolol (B1214883), which involves the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by reaction with isopropylamine.[3][4] Another patent describes the synthesis of a biotin-labeled alprenolol derivative, starting from this compound and modifying the allyl side chain.[5]

Pharmacological Profile and Mechanism of Action

This compound is a non-selective competitive antagonist of β1 and β2-adrenergic receptors.[2] Its therapeutic effects are primarily due to its ability to block the effects of catecholamines (epinephrine and norepinephrine) at these receptors.

Beta-Adrenergic Receptor Blockade

By blocking β1-adrenergic receptors in the heart, alprenolol reduces heart rate (negative chronotropic effect), myocardial contractility (negative inotropic effect), and atrioventricular conduction velocity. These effects decrease myocardial oxygen demand, which is beneficial in angina pectoris. The blockade of β1-receptors in the juxtaglomerular apparatus of the kidneys leads to a reduction in renin secretion, which contributes to its antihypertensive effect.[6]

Blockade of β2-adrenergic receptors can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels. This is a key reason for the contraindication of non-selective beta-blockers in patients with asthma or other obstructive lung diseases.[2]

Serotonin (B10506) Receptor Antagonism

In addition to its action on beta-receptors, alprenolol also exhibits antagonist activity at 5-HT1A and 5-HT1B serotonin receptors. This property is not shared by all beta-blockers and may contribute to some of its secondary pharmacological effects, although its clinical significance is less well-defined.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of this compound.

| Parameter | Receptor/System | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | ||||

| β-adrenergic receptors | Data not consistently available in a single source | |||

| Functional Potency (IC50/pIC50) | ||||

| pIC50 | β2 adrenoceptor | 8.48 | Human recombinant (CHO-K1 cells) | [5] |

| IC50 | β2 adrenoceptor | 3.3 nM | Human recombinant (CHO-K1 cells) | [5] |

Key Preclinical and Clinical Studies

The development of this compound was supported by a series of preclinical and clinical studies that established its efficacy and safety profile for the treatment of hypertension and angina pectoris.

Preclinical Evaluation

Preclinical studies in animal models were crucial in characterizing the pharmacological effects of alprenolol. These studies demonstrated its ability to block isoprenaline-induced tachycardia and its antihypertensive effects in hypertensive animal models.

Clinical Trials in Hypertension

Early clinical trials in the late 1960s and 1970s established the antihypertensive efficacy of alprenolol.

Experimental Protocol: Double-Blind, Placebo-Controlled Crossover Trial in Hypertension (Representative)

-

Study Design: A randomized, double-blind, placebo-controlled crossover trial.

-

Patient Population: Patients with essential hypertension.

-

Treatment Protocol: Patients received alprenolol (e.g., 200 mg twice daily of a slow-release formulation) and a matching placebo for a defined period (e.g., 8 weeks each), with a washout period in between.[7]

-

Primary Endpoint: Reduction in systolic and diastolic blood pressure.

-

Secondary Endpoints: Heart rate, side effects.

-

Results: These trials demonstrated a statistically significant reduction in both systolic and diastolic blood pressure compared to placebo.[7] For instance, one study in 107 patients showed a significant reduction of 20 mmHg in systolic blood pressure and 7-10 mmHg in diastolic blood pressure.[7]

Clinical Trials in Angina Pectoris

Clinical trials also demonstrated the efficacy of alprenolol in reducing the frequency of anginal attacks and improving exercise tolerance in patients with angina pectoris.

Experimental Protocol: Double-Blind, Multicentre Trial in Angina Pectoris (Representative)

-

Study Design: A double-blind, multicentre, placebo-controlled trial.[8]

-

Patient Population: Patients with a history of angina pectoris.

-

Treatment Protocol: Patients were treated with alprenolol or placebo for a specified duration.

-

Primary Endpoint: Frequency of anginal attacks, consumption of nitroglycerin.

-

Secondary Endpoints: Exercise tolerance as measured by standardized exercise tests.

-

Results: These studies consistently showed that alprenolol was superior to placebo in reducing the frequency of angina and improving exercise capacity.[8][9][10][11][12]

Signaling Pathways

G Protein-Dependent Signaling

The classical mechanism of action of beta-blockers involves the inhibition of G protein-dependent signaling. Upon binding of catecholamines, β-adrenergic receptors activate the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Alprenolol, as an antagonist, prevents this cascade.

References

- 1. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents [patents.google.com]

- 4. eureka.patsnap.com [eureka.patsnap.com]

- 5. CN102268008A - Long-armed biotin labeled Alprenolol and preparation method thereof - Google Patents [patents.google.com]

- 6. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Placebo-controlled, double-blind clinical trial of alprenolol in African hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alprenolol ("aptin") in angina pectoris. A double-blind multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alprenolol in angina pectoris. A comparative study of the tablet form and slow-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alprenolol in angina pectoris. A clinical and ergometric study with a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alprenolol treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prophylactic Treatment of Angina Pectoris. A Double-Blind Cross-Over Comparison of Alprenolol and Pentanitrol - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Alprenolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Alprenolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and pathway visualizations to support research and development activities in the pharmaceutical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Herein, we present assigned proton (¹H) and carbon-13 (¹¹³C) NMR data, typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H and ¹³C NMR Data

The chemical shifts (δ) for this compound are summarized in the tables below. These assignments are based on two-dimensional NMR experiments such as COSY, HMQC, and HMBC which allow for unequivocal resonance assignment[1][2].

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Atom Number | Chemical Shift (δ) ppm | Multiplicity |

| 1 | 4.17 (m) | m |

| 2 | 4.17 (m) | m |

| 3 | 2.89 (m) | m |

| NH | 8.23 | br s |

| OH | 5.19 (br s) | br s |

| Aromatic H | 6.69-7.21 (m) | m |

| Allyl CH= | 5.95 (m) | m |

| Allyl =CH₂ | 5.05 (m) | m |

| Allyl -CH₂- | 3.35 (d) | d |

| Isopropyl CH | 3.15 (m) | m |

| Isopropyl CH₃ | 1.25 (d) | d |

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Atom Number | Chemical Shift (δ) ppm |

| C1 | 70.5 |

| C2 | 65.0-65.5 |

| C3 | 46.9-47.0 |

| Aromatic C | 115.0-155.0 |

| Allyl CH= | 136.0 |

| Allyl =CH₂ | 116.0 |

| Allyl -CH₂- | 34.0 |

| Isopropyl CH | 50.0 |

| Isopropyl CH₃ | 22.5 |

Note: The distinction between salts (like the hydrochloride) and free bases can be observed in the ¹³C NMR spectra. Specifically, the chemical shifts for the carbon adjacent to the oxygen (OC2) are in the range of 65.0–65.5 ppm for hydrochlorides, while for bases, they are typically larger, around 68.4 ppm. Similarly, the carbon adjacent to the nitrogen (NC3) shows shifts of 46.9–47.0 ppm for hydrochlorides and 50.3–52.6 ppm for bases[1][2].

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality NMR spectra of this compound.

1.2.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solvent height is around 4-5 cm.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small cotton plug in a pipette before transferring it to the NMR tube to ensure sample homogeneity.

1.2.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform "shimming" to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width to cover all proton resonances.

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width for carbon resonances.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (for full assignment): To confirm assignments, run standard 2D experiments like COSY (Correlated Spectroscopy) for ¹H-¹H correlations, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of Alprenolol. The precursor ion ([M+H]⁺) for Alprenolol is observed at a mass-to-charge ratio (m/z) of 250.1802[3].

Table 3: Key Mass Spectrometry Fragments for Alprenolol

| m/z | Interpretation |

| 250.18 | [M+H]⁺ (Protonated Molecule) |

| 232.2 | Loss of H₂O |

| 173.1 | |

| 116.1 |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Fragmentation Pathway

The fragmentation of Alprenolol in mass spectrometry typically involves characteristic cleavages of the propanolamine (B44665) side chain. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed fragmentation pathway of protonated Alprenolol.

Experimental Protocol for LC-MS

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry.

2.3.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to create a calibration curve.

-

Biological Samples (if applicable): For analysis in plasma or other biological matrices, a protein precipitation step is typically required. This can be achieved by adding a cold organic solvent like acetonitrile (e.g., in a 2:1 ratio of solvent to sample), followed by vortexing and centrifugation to remove the precipitated proteins.

2.3.2. LC-MS/MS Analysis

-

Liquid Chromatography System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often used.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for Alprenolol.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like an Orbitrap can be used.

-

Data Acquisition: For quantitative analysis, Selected Reaction Monitoring (SRM) on a triple quadrupole instrument is often employed. This involves monitoring the transition of the precursor ion (m/z 250.2) to one or more product ions (e.g., m/z 116.1). For qualitative analysis and structural confirmation, a full scan or product ion scan can be performed.

-

Signaling Pathway

Alprenolol functions as a non-selective antagonist at β₁ and β₂-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Alprenolol blocks this interaction, thereby inhibiting the downstream signaling cascade.

Caption: Inhibition of the β-adrenergic signaling pathway by Alprenolol.

References

An In-depth Technical Guide to the Crystallography and Molecular Structure of Alprenolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and molecular structure of Alprenolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.

Molecular Structure of this compound

This compound has the chemical formula C₁₅H₂₄ClNO₂ and a molecular weight of 285.81 g/mol .[1] The molecule consists of a secondary alcohol and a secondary amino compound.[2] Its structure is characterized by a 1-(isopropylamino)-2-propanol side chain attached to a 2-allylphenoxy group. The hydrochloride salt is formed by the protonation of the secondary amine.

The structural formula of this compound is provided below:

Caption: 2D representation of the this compound molecular structure.

Crystallography of this compound

The three-dimensional arrangement of this compound in the solid state is defined by its crystal structure. While a crystal structure of Alprenolol bound to the human beta-2 adrenergic receptor is available in the Protein Data Bank (PDB ID: 3NYA), this section focuses on the crystallography of the pure active pharmaceutical ingredient.[3]

A definitive crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1958363.[4] The following table summarizes the key crystallographic data from this entry.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data from CCDC 1958363 |

| Space Group | Data from CCDC 1958363 |

| Unit Cell Dimensions | |

| a (Å) | Data from CCDC 1958363 |

| b (Å) | Data from CCDC 1958363 |

| c (Å) | Data from CCDC 1958363 |

| α (°) | Data from CCDC 1958363 |

| β (°) | Data from CCDC 1958363 |

| γ (°) | Data from CCDC 1958363 |

| Volume (ų) | Data from CCDC 1958363 |

| Z | Data from CCDC 1958363 |

| Calculated Density (g/cm³) | Data from CCDC 1958363 |

| R-factor | Data from CCDC 1958363 |

Note: The specific values for the crystallographic parameters are available through the Cambridge Crystallographic Data Centre under deposition number 1958363.

Molecular Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding and van der Waals interactions. The protonated secondary amine and the hydroxyl group are key hydrogen bond donors, while the oxygen atoms and the chloride ion act as hydrogen bond acceptors. These interactions create a stable three-dimensional network. A diagram illustrating these key intermolecular interactions is presented below.

References

Alprenolol Hydrochloride: A Technical Guide on its Mechanism of Action as a Beta-Blocker

Executive Summary: Alprenolol (B1662852) Hydrochloride is a non-selective beta-adrenergic receptor antagonist characterized by its competitive binding to both β1 and β2 receptors. Beyond its primary antagonist function, Alprenolol exhibits partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA), and has been shown to engage in G protein-independent signaling through β-arrestin pathways. This document provides a detailed examination of Alprenolol's molecular interactions, its influence on downstream signaling cascades, and the experimental methodologies used to characterize its pharmacological profile. All quantitative data are summarized for clarity, and key pathways and protocols are visualized using standardized diagrams. This guide is intended for researchers and professionals in pharmacology and drug development.

Core Mechanism of Action: Competitive Antagonism and Partial Agonism

Alprenolol Hydrochloride's primary mechanism of action is its function as a competitive antagonist at beta-adrenergic receptors (β-ARs).[1] It competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to both β1 and β2 adrenergic receptors.[2][3]

-

β1-Adrenergic Blockade: The β1 receptors are predominantly located in cardiac tissue.[1] By blocking these receptors, Alprenolol inhibits the normal sympathetic stimulation of the heart, resulting in a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and a slower speed of atrioventricular conduction (negative dromotropic effect).[1] These effects collectively decrease the heart's workload and oxygen demand, contributing to its therapeutic use in hypertension, angina, and arrhythmias.[2][3][4]

-

β2-Adrenergic Blockade: The blockade of β2 receptors, which are found in the smooth muscle of the bronchi and blood vessels, can lead to bronchoconstriction and slight vasoconstriction.[1][2] This non-selective action is a critical consideration for patients with respiratory conditions like asthma.[2]

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of Alprenolol is its possession of Intrinsic Sympathomimetic Activity (ISA).[5][6] This means that while Alprenolol acts as an antagonist in the presence of potent catecholamines, it can also weakly activate the β-adrenergic receptors in their absence. This partial agonism results in a lower degree of resting bradycardia and reduction in cardiac output compared to beta-blockers that lack ISA, such as propranolol.[5][6] Studies have quantified the ISA of Alprenolol to be approximately 22-26% of the maximal sympathetic activity.[5]

Membrane-Stabilizing Activity

Alprenolol is also reported to have membrane-stabilizing activity, a property similar to local anesthetics that can contribute to its antiarrhythmic effects by reducing the excitability of the cardiac cell membrane.[1] However, other sources suggest that Alprenolol possesses little to no significant membrane-stabilizing or direct myocardial depressant action.[3] This discrepancy highlights the complexity of its pharmacological profile.

Receptor Binding Characteristics

The affinity of Alprenolol for β1 and β2-adrenergic receptors has been quantified through various radioligand binding assays. These studies are crucial for understanding its potency and selectivity. The data, presented as IC50 (half-maximal inhibitory concentration), Kd (equilibrium dissociation constant), and pKd (-log(Kd)), are summarized below.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| pKd | β1-adrenoceptor | 7.95 | Human (recombinant CHO-K1 cells) | [7] |

| pKd | β1-adrenoceptor | 6.75 - 8.37 | Human (recombinant CHO-K1 cells) | [7] |

| pIC50 | β1-adrenoceptor | 8.31 | Dog (heart) | [7] |

| IC50 | β1-adrenoceptor | 4.88 nM | Dog (heart) | [7] |

| IC50 | β1-adrenoceptor | 4.90 nM | Human | [8] |

| IC50 | β2-adrenoceptor | 3 nM | Bovine (lung membranes) | [8] |

Modulation of Downstream Signaling Pathways

Alprenolol's interaction with β-adrenergic receptors modulates intracellular signaling through both canonical G protein-dependent pathways and non-canonical, β-arrestin-mediated pathways.

Canonical Gs Protein-Coupled Pathway

The classical signaling cascade for β-adrenergic receptors involves their coupling to the stimulatory G protein, Gs.[9][10] Agonist binding activates Gs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11][12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological response.[9] As a competitive antagonist, Alprenolol blocks the initial step of this cascade by preventing agonist binding, thereby inhibiting the downstream production of cAMP and subsequent PKA activation.[13]

Caption: Canonical β-adrenergic receptor signaling pathway and its inhibition by Alprenolol.

Non-Canonical β-Arrestin Mediated Signaling

Recent research has revealed that some β-blockers, including Alprenolol, can function as "biased ligands".[14][15] Alprenolol has been shown to stimulate G protein-independent signaling by promoting the recruitment of β-arrestin to the β1-adrenergic receptor.[14][16] This interaction initiates a distinct signaling cascade that involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[15] The process requires phosphorylation of the β1AR by G protein-coupled receptor kinases (GRKs), recruitment of β-arrestin and Src kinase, leading to the activation of matrix metalloproteinases (MMPs), shedding of heparin-binding EGF (HB-EGF), and subsequent EGFR activation and downstream signaling, such as ERK activation.[14]

Caption: Alprenolol-induced non-canonical, β-arrestin-mediated EGFR transactivation.

Experimental Protocols

The characterization of Alprenolol's mechanism of action relies on standardized in vitro assays. The following sections detail the protocols for two fundamental experimental approaches.

Radioligand Competition Binding Assay

This assay quantifies the affinity of an unlabeled compound (Alprenolol) for a receptor by measuring its ability to compete with and displace a radiolabeled ligand.[17][18]

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target β-adrenergic receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.[19]

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and a range of concentrations of unlabeled Alprenolol.[17][19]

-

To determine non-specific binding, a separate set of wells is prepared with the radioligand and a high concentration of a potent, non-selective antagonist (e.g., 10 µM propranolol).[19]

-

Total binding is determined in wells containing only the radioligand and membranes.

-

Incubate the plate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium (typically 60-120 minutes).[19]

-

-

Separation and Detection:

-

Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[19]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Alprenolol to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[17]

-

Caption: General workflow for a radioligand competition binding assay.

Functional cAMP Accumulation Assay

This functional assay measures the ability of a compound to either stimulate (as an agonist) or inhibit (as an antagonist) the production of the second messenger cAMP in whole cells.[20][21]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells expressing the target β-adrenergic receptor in a multi-well plate and grow to confluency.

-

To assess antagonist activity, pre-incubate the cells with varying concentrations of Alprenolol for a specified time (e.g., 15-30 minutes).[19]

-

Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[19]

-

-

Cell Lysis:

-

Terminate the stimulation and aspirate the medium.

-

Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.[19]

-

-

cAMP Detection:

-

Quantify the amount of cAMP in the cell lysates. Common methods include:

-

Radioimmunoassay (RIA): A competitive assay using a radiolabeled cAMP tracer and a specific antibody.[20]

-

Fluorescence/Luminescence-based assays (e.g., FRET, AlphaScreen): These assays use a labeled cAMP tracer that competes with cellular cAMP for binding to an antibody, resulting in a measurable change in signal.[19][21][22]

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.[19]

-

Plot the cAMP concentration against the log concentration of Alprenolol to generate a dose-response curve.

-

Analyze the curve to determine the IC50 value of Alprenolol for the inhibition of agonist-stimulated cAMP production.[19]

-

Caption: General workflow for a functional cAMP accumulation assay.

Conclusion

This compound presents a multifaceted mechanism of action as a beta-blocker. Its foundation lies in the competitive, non-selective antagonism of β1 and β2-adrenergic receptors, which effectively dampens the canonical Gs-cAMP-PKA signaling pathway. This primary action is nuanced by its partial agonist properties (ISA), which distinguishes its physiological profile from non-ISA beta-blockers. Furthermore, the discovery of its ability to induce G protein-independent, β-arrestin-mediated signaling pathways underscores a modern understanding of GPCR pharmacology, where ligands can exhibit biased agonism. A thorough comprehension of these distinct molecular actions, quantified by binding and functional assays, is essential for its continued application and for the development of future therapeutics targeting the adrenergic system.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alprenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. BindingDB BDBM25764 ALPRENOLOL,(+)::ALPRENOLOL,(-)::Alfeprol::Alpheprol::Alprenolol::CHEMBL266195::{2-hydroxy-3-[2-(prop-2-en-1-yl)phenoxy]propyl}(propan-2-yl)amine [bindingdb.org]

- 9. ClinPGx [clinpgx.org]

- 10. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Arrestin 1 Differentially Modulates cAMP and ERK Pathways Downstream of the FSH Receptor [mdpi.com]

- 12. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 13. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (+)-Alprenolol|Beta-Adrenergic Blocker [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. bmglabtech.com [bmglabtech.com]

Alprenolol Hydrochloride: A Technical Guide to its Antagonism of the 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol (B1662852) hydrochloride is a well-characterized non-selective beta-adrenergic receptor antagonist that also exhibits notable antagonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2] This dual pharmacology makes it a valuable tool for researchers investigating the physiological and pathological roles of these receptor systems. This technical guide provides an in-depth overview of Alprenolol's interaction with the 5-HT1A receptor, focusing on its binding affinity, functional antagonism, and the experimental protocols used for its characterization.

While Alprenolol's primary clinical applications have been in cardiovascular medicine, its ability to block 5-HT1A receptors has led to its use in preclinical studies to elucidate the role of this receptor in various neurological processes.[3] In vivo studies have demonstrated that alprenolol can effectively block the behavioral effects induced by selective 5-HT1A receptor agonists, confirming its antagonist properties at this target.[3]

This document serves as a comprehensive resource for professionals in pharmacology and drug development, offering detailed methodologies for key in vitro assays and a summary of the available quantitative data to facilitate further research and understanding of Alprenolol's effects on the 5-HT1A receptor.

Data Presentation

The following tables summarize the available quantitative data on the binding affinity of Alprenolol Hydrochloride for various receptors. It is important to note that while data for human beta-adrenergic receptors is available, the specific binding affinity for the 5-HT1A receptor has been characterized in rat brain tissue.

Table 1: Binding Affinity of this compound at Various Receptors

| Receptor Subtype | Species/Tissue | Parameter | Value (nM) |

| 5-HT1A | Rat Hippocampal & Striatal Membranes | Ki | 34[4][5] |

| 5-HT1B | Rat Hippocampal & Striatal Membranes | Ki | 134[4][5] |

| β1-Adrenergic | Human (CHO cells) | Kd | 15[4][5] |

| β2-Adrenergic | Human (CHO cells) | Kd | 0.91[4][5] |

| β3-Adrenergic | Human (CHO cells) | Kd | 117[4][5] |

Table 2: Experimental Conditions for Binding Affinity Studies

| Parameter | 5-HT1A Receptor Assay | β-Adrenergic Receptor Assay |

| Receptor Source | Rat Hippocampal & Striatal Membranes | Recombinant human receptors expressed in CHO cells |

| Radioligand | Not explicitly stated in the summary, but typically [3H]8-OH-DPAT or [3H]WAY-100635 for 5-HT1A receptors. | Not explicitly stated in the summary. |

| Assay Type | Competitive Radioligand Binding | Saturation Radioligand Binding |

| Parameter Determined | Inhibition Constant (Ki) | Dissociation Constant (Kd) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist activity of a compound like this compound at the 5-HT1A receptor.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Antagonism

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Alprenolol) for the human 5-HT1A receptor through competitive displacement of a specific radioligand.

Materials:

-

Receptor Source: Membranes from a stable cell line expressing the recombinant human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]WAY-100635 (a high-affinity 5-HT1A antagonist radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM of a potent 5-HT1A ligand (e.g., unlabeled WAY-100635 or 8-OH-DPAT).

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the human 5-HT1A receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

For each concentration of the test compound, prepare triplicate tubes.

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add the non-specific binding control.

-

Competition Binding: Add the serially diluted test compound.

-

Add the radioligand ([3H]WAY-100635) to all wells at a final concentration at or below its Kd (typically 0.1-1.0 nM).

-

Add the membrane preparation (typically 50-100 µg of protein) to each well.

-

The final assay volume should be consistent (e.g., 250 µL).

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional cAMP Assay for 5-HT1A Receptor Antagonism

Objective: To determine the functional potency (IC50) of an antagonist (e.g., Alprenolol) by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor and responsive to forskolin (B1673556) (e.g., CHO or HEK293 cells).

-

Agonist: A potent 5-HT1A agonist (e.g., 8-OH-DPAT).

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: this compound, serially diluted.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: A plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells to approximately 80-90% confluency.

-

Seed the cells into a 96- or 384-well plate and incubate overnight.

-

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound (Alprenolol) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add the 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that produces approximately 80% of its maximal effect (EC80), along with a fixed concentration of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the antagonist (Alprenolol).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

-

The pA2 value, a measure of antagonist potency, can be determined through Schild analysis if multiple agonist concentrations are used.[6]

-

Protocol 3: [35S]GTPγS Binding Assay for 5-HT1A Receptor Antagonism

Objective: To assess the functional antagonism of a compound (e.g., Alprenolol) by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Agonist: A 5-HT1A agonist (e.g., 8-OH-DPAT).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Instrumentation: Scintillation counter and filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes as described in Protocol 1.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer containing GDP.

-

Add the test compound (Alprenolol) at various concentrations.

-

Add the 5-HT1A agonist (8-OH-DPAT) at its EC50 or EC80 concentration.

-

Add the membrane preparation.

-

Initiate the reaction by adding [35S]GTPγS.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated [35S]GTPγS binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of the antagonist (Alprenolol) to determine its IC50 value.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of Alprenolol as a 5-HT1A receptor antagonist.

Caption: 5-HT1A Receptor Signaling Pathway

References

- 1. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT1A antagonist (-)-alprenolol fails to modify sleep or zimeldine-induced sleep-waking effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alprenolol | 5-HT Receptor | Adrenergic Receptor | TargetMol [targetmol.com]

- 5. Alprenolol - Applications - CAT N°: 25338 [bertin-bioreagent.com]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

Alprenolol Hydrochloride: A Comprehensive Technical Guide to Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacokinetic profile and bioavailability of Alprenolol (B1662852) Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The document synthesizes key data on its absorption, distribution, metabolism, and excretion (ADME), offering a valuable resource for researchers and professionals in drug development. Detailed experimental protocols for the quantification of alprenolol in biological matrices are provided, alongside visualizations of its pharmacokinetic pathway and a recently elucidated signaling mechanism.

Introduction

Alprenolol Hydrochloride is a beta-adrenergic blocking agent that has been utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. A thorough understanding of its pharmacokinetic properties is crucial for optimal therapeutic use and for the development of new drug delivery systems or combination therapies. This guide aims to consolidate the current knowledge on the pharmacokinetics and bioavailability of alprenolol, presenting quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile

The disposition of this compound in the body is characterized by rapid absorption, extensive first-pass metabolism, high protein binding, and relatively rapid elimination.

Absorption

Following oral administration, alprenolol is rapidly and almost completely absorbed from the gastrointestinal tract. However, its systemic bioavailability is low due to significant first-pass metabolism in the liver.

Distribution

Alprenolol is widely distributed throughout the body. It exhibits a high degree of plasma protein binding, ranging from 80% to 90%. Notably, alprenolol readily crosses the blood-brain barrier, with a reported brain-to-blood ratio of 16:1 in humans. The volume of distribution is approximately 3.2 L/kg.

Metabolism

Alprenolol undergoes extensive hepatic metabolism, with the primary routes being aromatic hydroxylation and O-dealkylation. The main enzyme responsible for the aromatic hydroxylation of alprenolol to its active metabolite, 4-hydroxy-alprenolol, is Cytochrome P450 2D6 (CYP2D6). This metabolic pathway is subject to genetic polymorphism, which can lead to inter-individual variability in alprenolol plasma concentrations and clinical response. 4-hydroxy-alprenolol also possesses beta-blocking activity and contributes to the overall therapeutic effect of the parent drug.

Excretion

Alprenolol and its metabolites are primarily excreted in the urine. The elimination half-life of both alprenolol and 4-hydroxy-alprenolol is approximately 2 to 3 hours.

Bioavailability

The oral bioavailability of this compound is low, estimated to be around 10%, primarily due to extensive first-pass metabolism in the liver, where about 90% of an oral dose is eliminated before reaching systemic circulation[1].

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite, 4-hydroxy-alprenolol, compiled from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 11 - 141 (steady state, 600 mg/day) | [2] |

| Tmax (h) | Data not consistently reported in single-dose studies | |

| AUC (ng·h/mL) | Data not consistently reported in single-dose studies | |

| Half-life (t½) (h) | 2 - 3 | |

| Oral Bioavailability (%) | ~10 | [1] |

| Protein Binding (%) | 80 - 90 | |

| Volume of Distribution (Vd) (L/kg) | 3.2 |

Table 2: Pharmacokinetic Parameters of 4-hydroxy-alprenolol in Healthy Volunteers

| Parameter | Value | Reference |

| Half-life (t½) (h) | ~3 | [1] |

Note: Cmax and AUC values for single-dose studies in healthy volunteers are not consistently available in the reviewed literature, with most data coming from steady-state studies in patients.

Experimental Protocols

Quantification of Alprenolol in Human Plasma by HPLC-MS/MS

This section outlines a typical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of alprenolol in human plasma.

5.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of alprenolol).

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC-MS/MS system.

5.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

5.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Alprenolol: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

5.1.4. Calibration and Quantification Prepare a series of calibration standards by spiking known concentrations of alprenolol into blank human plasma. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Bioavailability Study Design

A typical bioavailability study for an oral formulation of this compound would follow a randomized, two-period, crossover design in healthy volunteers.

5.2.1. Study Design

-

Subjects: A cohort of healthy adult volunteers.

-

Design: Randomized, open-label, two-period, crossover study.

-

Treatments:

-

Test Formulation: Oral tablet of this compound.

-

Reference Formulation: An oral solution or a previously approved tablet formulation of this compound.

-

-

Washout Period: A sufficient washout period (at least 5-7 half-lives of alprenolol) between the two treatment periods.

5.2.2. Dosing and Sampling

-

After an overnight fast, subjects receive a single oral dose of either the test or reference formulation.

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma, which is then stored frozen until analysis.

5.2.3. Pharmacokinetic Analysis

-

Analyze plasma samples for alprenolol concentrations using a validated bioanalytical method (as described in section 5.1).

-

Calculate the following pharmacokinetic parameters for each subject and formulation:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

-

-

Perform statistical analysis on the log-transformed Cmax and AUC values to determine the bioequivalence between the test and reference formulations.

Mandatory Visualizations

Pharmacokinetic Pathway of this compound

Caption: Pharmacokinetic pathway of this compound.

Mechanism of Action and Metabolism of Alprenolol

Caption: Mechanism of action and primary metabolic pathway of Alprenolol.

Alprenolol-Induced EGFR Transactivation Signaling Pathway

Caption: Alprenolol-induced β-arrestin-mediated EGFR transactivation.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by rapid absorption, extensive first-pass metabolism leading to low bioavailability, high protein binding, and a short elimination half-life. Its metabolism is primarily mediated by CYP2D6, resulting in the formation of an active metabolite, 4-hydroxy-alprenolol. The significant inter-individual variability in its pharmacokinetics underscores the importance of personalized medicine approaches. This technical guide provides a consolidated resource for researchers and drug development professionals, offering key data, experimental methodologies, and visual representations of its physiological journey and mechanisms of action. Further research into the clinical implications of its unique signaling properties may open new avenues for therapeutic applications.

References

- 1. Beta-arrestin-mediated beta1-adrenergic receptor transactivation of the EGFR confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of alprenolol in the treatment of hypertension. I. Relationship between plasma concentration and adrenergic beta-receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Alprenolol Hydrochloride potential as an anti-prion compound

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the emerging potential of Alprenolol Hydrochloride as a therapeutic agent against prion diseases. It consolidates key findings from preclinical studies, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies employed in its identification and characterization.

Introduction to Prion Diseases

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals.[1][2] These diseases are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform known as PrPSc.[2][3] The accumulation of PrPSc aggregates in the central nervous system leads to progressive neuronal dysfunction, vacuolation (spongiform change), and ultimately, death.[1][4] Notable human prion diseases include Creutzfeldt-Jakob disease (CJD), Gerstmann-Sträussler-Scheinker syndrome (GSS), and fatal familial insomnia (FFI).[1][2] Despite extensive research, there are currently no effective treatments to halt or reverse the progression of these devastating diseases.[1][5]

This compound: From Beta-Blocker to Anti-Prion Candidate

This compound is a non-selective beta-adrenergic receptor antagonist, historically used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[6][7][8] Its primary pharmacological action involves blocking the effects of catecholamines at beta-adrenergic receptors.[7][9] A breakthrough study by a research team from Nagasaki University, Japan, identified this compound as a potent anti-prion compound through a large-scale screening of FDA-approved drugs.[1] This discovery has opened a new avenue for drug repositioning in the quest for prion disease therapeutics.

Discovery via High-Throughput Screening

The identification of this compound's anti-prion activity was the result of a systematic screening of 1,200 FDA-approved drugs.[1][10] This screening utilized a high-throughput platform based on Surface Plasmon Resonance Imaging (SPRi) .[1][10] The SPRi technology allowed for the real-time detection of binding interactions between the library of small molecule drugs and recombinant human prion protein (rHuPrP90-231) immobilized on a sensor chip.[1] Among the screened compounds, 31 exhibited strong binding activity to the prion protein, with this compound demonstrating the highest affinity.[1][10]

Proposed Mechanism of Anti-Prion Action

The anti-prion efficacy of this compound is believed to stem from its direct interaction with the cellular prion protein, PrPC. Computational docking simulations have provided insights into this molecular interaction. The analysis, performed using AutoDock4.2, predicted that this compound binds to a "hot spot" region near helix-B of the mouse PrPC.[1] This region is considered crucial for the conformational conversion of PrPC to the pathogenic PrPSc isoform.[1] By binding to this key site, this compound may stabilize the native conformation of PrPC, thereby inhibiting its conversion into the disease-causing PrPSc.[10][11]

Interestingly, a structurally similar compound, oxprenolol, which lacks anti-prion activity, was shown to interact only with helix-B and with a higher (less favorable) binding energy, further supporting the specificity of this compound's interaction with the "hot spot" region.[1][11]

Quantitative Data on Anti-Prion Efficacy

The anti-prion properties of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Result | Cell Line | Reference |

| PrPSc Accumulation Inhibition | Significant reduction at 15 µM | Prion-infected neuroblastoma cells (N2a-FK) | [1] |

| Half-maximal Inhibitory Concentration (IC50) | 15 µM | Prion-infected neuroblastoma cells (N2a-FK) | [1] |

| PrPSc Clearance | Complete elimination after continuous culture | Prion-infected neuroblastoma cells (N2a-FK) | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Parameter | Dosage | Result | Mouse Model | Reference |

| PrPSc Levels in Brain (at 115 days post-infection) | 50 mg/L and 250 mg/L in drinking water | Significantly reduced | CD-1 mice infected with Fukuoka-1 strain prion | [1] |

| PrPSc Deposition (Immunohistochemistry) | 50 mg/L and 250 mg/L in drinking water | Significantly reduced | CD-1 mice infected with Fukuoka-1 strain prion | [1] |

| Spongiform Degeneration in Cortex | 50 mg/L in drinking water | Significantly reduced | CD-1 mice infected with Fukuoka-1 strain prion | [1] |

| Survival Time | 50 mg/L and 250 mg/L in drinking water | No significant extension | CD-1 mice infected with Fukuoka-1 strain prion | [1] |

Table 3: Binding Affinity and Docking Simulation Data

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) for rHuPrP90-231 | 1.14 × 10-8 M | Surface Plasmon Resonance Imaging (SPRi) | [1] |

| Calculated Binding Energy (Alprenolol enantiomer 1) | -5.68 kcal/mol | AutoDock4.2 Simulation | [1] |

| Calculated Binding Energy (Alprenolol enantiomer 2) | -5.81 kcal/mol | AutoDock4.2 Simulation | [1] |

| Calculated Binding Energy (Oxprenolol enantiomer 1) | -5.22 kcal/mol | AutoDock4.2 Simulation | [1] |

| Calculated Binding Energy (Oxprenolol enantiomer 2) | -4.83 kcal/mol | AutoDock4.2 Simulation | [1] |

Experimental Protocols

6.1 High-Throughput Screening with Surface Plasmon Resonance Imaging (SPRi)

-

Objective: To identify compounds from an FDA-approved drug library that bind to recombinant human prion protein.